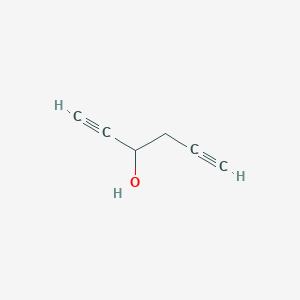

Hexa-1,5-diyn-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61208-13-7 |

|---|---|

Molecular Formula |

C6H6O |

Molecular Weight |

94.11 g/mol |

IUPAC Name |

hexa-1,5-diyn-3-ol |

InChI |

InChI=1S/C6H6O/c1-3-5-6(7)4-2/h1-2,6-7H,5H2 |

InChI Key |

VQCASYRXZJHWSN-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(C#C)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for Hexa 1,5 Diyn 3 Ol and Its Structural Analogues

Catalytic Approaches in Diyne-ol Synthesis

Catalysis offers a powerful tool for the synthesis of diyne-ols, providing efficient and selective routes with high atom economy. Transition metals, in particular, play a pivotal role in mediating the formation of the carbon-carbon bonds essential to the diyne framework.

The Cadiot–Chodkiewicz coupling is a cornerstone reaction for the synthesis of unsymmetrical 1,3-diynes. alfa-chemistry.comwikipedia.org This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.org The mechanism proceeds through the formation of a copper(I) acetylide, which then undergoes oxidative addition with the haloalkyne, followed by reductive elimination to yield the 1,3-diyne product. alfa-chemistry.comwikipedia.org This method is highly effective for producing a variety of diynes in high yields under mild conditions. alfa-chemistry.com

The synthesis of diynols, such as the framework found in hexa-1,5-diyn-3-ol, can be achieved using this methodology. For instance, a common strategy involves the coupling of propargyl alcohol with a bromoalkyne. nih.gov A specific example is the synthesis of diynol 11 through the cross-coupling of bromoalkyne 10 with propargyl alcohol, a reaction that forms the core structure of a 1,5-diyn-3-ol derivative. nih.gov The reaction is sensitive to the substrates used, with phenyl and hydroxyalkyl groups on the alkyne promoting the coupling. alfa-chemistry.com To prevent the self-coupling of the terminal alkyne (Glaser coupling), a co-catalyst or specific reaction conditions are often employed. wikipedia.org In some variations, palladium complexes are used as co-catalysts alongside copper(I) salts to enhance the reaction's scope and efficiency. nih.govalfa-chemistry.com

Table 1: Examples of Cadiot-Chodkiewicz Coupling in Diynol Synthesis

| Terminal Alkyne | 1-Haloalkyne | Catalyst System | Base/Solvent | Product | Yield | Reference |

| Propargyl alcohol | 1-Bromo-3-(tert-butyldimethylsilyloxy)propyne (10 ) | CuCl, DCC | DMAP/DCM | Diynol (11 ) | - | nih.gov |

| Triisopropylsilylacetylene | 4-Bromo-2-methylbut-3-yn-2-ol (2 ) | CuCl | Amines | 2-Methyl-6-(triisopropylsilyl)hexa-3,5-diyn-2-ol (3 ) | - | mdpi.com |

| 3-Butyn-1-ol | Bromoalkyne (5 ) | CuI, Pd(PPh₃)₄ | i-Pr₂NH/THF | Diynol derivative (9a/9b ) | 58-59% | rsc.org |

| 2-Methyl-but-3-yn-2-ol | Bromoalkyne (1 ) | Cu(I) | n-Butylamine | 1,3-Diyne (3 ) | High | alfa-chemistry.com |

Gold and silver catalysts have emerged as powerful tools for activating alkynes, enabling a diverse range of transformations. mdpi.comacs.org In the context of this compound and its derivatives, these carbophilic Lewis acids facilitate intramolecular cyclizations and cascade reactions to construct complex polycyclic frameworks. researchgate.netresearchgate.netacs.org

For example, 2-(6-substituted-3-hexanol-1,5-diynyl)anilines, which are derivatives of this compound, undergo silver-catalyzed tandem intramolecular hydroamination followed by cyclization to produce substituted carbazoles in good to excellent yields. researchgate.netresearchgate.net This one-pot synthesis proceeds at ambient temperature, forming new C-C and C-N bonds efficiently. researchgate.net Similarly, gold catalysts have been employed in cascade reactions of 1,5-diyn-3-ols with nitrones to construct carbazole (B46965) frameworks. researchgate.net The mechanism is noteworthy as the presence of the second alkyne in the 1,5-diyn-3-ol structure directs the reaction towards an oxoarylation pathway. researchgate.net

Gold catalysis is also effective in the cyclization of 1,5-diynes to form various polycyclic systems. acs.orgcsic.es The reaction pathway, whether a 5-endo-dig or 6-endo-dig cyclization, can be influenced by the structure of the diyne linker and the catalyst system used. acs.org

Table 2: Gold and Silver Catalyzed Reactions of this compound Derivatives

| Substrate | Catalyst System | Reactant | Product | Yield | Reference |

| 6-(2-Aminophenyl)-1-phenyl-hexa-1,5-diyn-3-ol | AgOTf | - | 4-Phenyl-9H-carbazole | 91% | researchgate.netresearchgate.net |

| 1,5-Diyn-3-ols | AuCl₃ | Nitrones | Carbazole derivatives | up to 73% | researchgate.net |

| 1,4-Diynamide-3-ols | AgOTf | 8-Methylquinoline N-oxide | 2-Substituted Furan-4-carboxamides | up to 81% | acs.org |

| 1,5-Diynes | Ph₃PAuCl / AgOTf | Zwitterion | Cyclobutene-fused [4-7-6] tricycles | up to 87% | csic.es |

The dimerization of terminal alkynes is an atom-economical method for synthesizing enynes and diynes. rsc.org While many catalytic systems are homogeneous, there is growing interest in developing heterogeneous catalysts to simplify product purification and enable catalyst recycling. Supported copper catalysts, such as Cu(I)-zeolites, have been shown to be effective for Cadiot-Chodkiewicz couplings, offering enhanced sustainability compared to their homogeneous counterparts. jk-sci.com

The dimerization of terminal alkynes can theoretically yield four different products, and controlling the regioselectivity and stereoselectivity is a primary challenge. wiley-vch.de Ruthenium complexes have been used for the head-to-head dimerization of terminal alkynes to produce (Z)-1-en-3-ynes with high stereoselectivity. wiley-vch.de While specific examples focusing on the direct heterogeneous dimerization to form this compound are not abundant in the literature, the principles of using supported metal catalysts are applicable. For instance, the use of activated fly ash, an industrial waste product, as a solid support catalyst for various organic reactions under solvent-free microwave conditions highlights a green and economical approach that could be adapted for alkyne coupling reactions. scispace.com

Stereoselective and Regioselective Synthesis of this compound Frameworks

The synthesis of a specific stereoisomer of this compound is crucial when it is used as a chiral building block for natural product synthesis. mdpi.commdpi.com Stereoselective synthesis aims to control the formation of the chiral center at the C-3 position.

One effective strategy is the enantioselective addition of an alkyne to an aldehyde. The total synthesis of chiral falcarindiol (B120969) analogues, which contain a diyne-ol core, has been accomplished using BINOL-promoted alkyne addition to aldehydes. mdpi.com Lipase-mediated enzymatic resolution is another powerful technique for separating enantiomers of chiral alcohols, and it has been widely applied in the synthesis of terpenoids containing chiral alcohol functionalities. mdpi.comthieme.de This method could be applied to a racemic mixture of this compound to isolate the desired enantiomer.

Regioselectivity is critical in reactions of unsymmetrical diynes. In the gold-catalyzed cyclization of 1,5-diynes, the reaction can proceed through different pathways, such as 5-endo-dig or 6-endo-dig cyclizations, leading to different ring structures. acs.org The outcome is highly dependent on the diyne's backbone structure and the specific catalyst employed, allowing for the regioselective synthesis of complex molecules from diyne precursors. acs.org Similarly, regioselective synthesis of substituted pyrazoles and triazoles has been achieved through cycloaddition reactions where the orientation of the reacting partners is carefully controlled. rsc.orgnih.govmdpi.com

Novel Synthetic Routes to this compound via Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single pot to form a product that incorporates structural features from each starting material. organic-chemistry.orgfrontiersin.org This approach aligns with the principles of step and atom economy, offering a powerful strategy for rapidly building molecular complexity from simple precursors. frontiersin.org

While a direct, single-step MCR for the synthesis of the parent this compound is not prominently documented, MCRs are used to generate complex structures that may contain the diyne-ol motif or are derived from it. For example, a six-component reaction has been developed to synthesize tetrazole-triazole hybrids, demonstrating the power of MCRs in creating multiple new bonds in a single operation. mdpi.com Another example involves a four-component domino cyclization to produce dihydropyridones from simple starting materials. organic-chemistry.org The development of an MCR that could assemble the this compound framework would likely involve the reaction of an aldehyde, an acetylene (B1199291) source, and another propargyl-containing component in a one-pot process. Such a strategy would represent a significant advancement in the efficient synthesis of this valuable building block.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijnc.irjocpr.com These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Key green approaches applicable to its synthesis include:

Catalysis: The use of catalytic methods, as discussed in section 2.1, is inherently green. Catalysts, used in small amounts, reduce waste and energy consumption compared to stoichiometric reagents. jocpr.com The development of recyclable heterogeneous catalysts, such as Cu(I)-zeolites, further enhances the sustainability of the process. jk-sci.com

Atom Economy: Synthetic methods that maximize the incorporation of all materials used in the process into the final product are preferred. frontiersin.org Alkyne dimerization and multicomponent reactions are excellent examples of atom-economical reactions. rsc.orgfrontiersin.org

Use of Safer Solvents: Traditional organic synthesis often relies on volatile and toxic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical CO₂, or bio-based solvents. jocpr.com Research into performing Cadiot-Chodkiewicz couplings and other metal-catalyzed reactions in these greener media is an active area.

Alternative Energy Sources: Microwave irradiation and ultrasonication are alternative energy sources that can accelerate reaction rates, increase yields, and reduce energy consumption, often allowing for solvent-free conditions. scispace.comrasayanjournal.co.in Applying these techniques to the synthesis of this compound could lead to more efficient and environmentally benign processes. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions (e.g., neutral pH, room temperature). jocpr.com As mentioned in section 2.2, lipase-mediated resolution is a green method for obtaining enantiomerically pure this compound. mdpi.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and environmentally responsible. ijnc.irmdpi.com

Mechanistic Investigations and Chemical Transformations of Hexa 1,5 Diyn 3 Ol Derivatives

Cyclization Reactions Involving Hexa-1,5-diyn-3-ol Scaffolds

The presence of two reactive alkyne units in close proximity within the this compound framework makes it an ideal substrate for a range of cyclization reactions, enabling the construction of diverse carbocyclic and heterocyclic systems.

Intramolecular Cycloisomerization Processes

Intramolecular cycloisomerization of diyne systems, such as this compound derivatives, represents an atom-economical approach to cyclic compounds. Gold catalysts, in particular, have emerged as powerful tools for activating the alkyne moieties and facilitating these transformations. Mechanistic studies suggest that cationic gold(I) complexes can coordinate to one of the alkyne groups, rendering it susceptible to nucleophilic attack by the other alkyne. This initial cyclization can lead to the formation of various cyclic intermediates, which can then undergo further rearrangements to yield stable cyclic products.

For instance, gold-catalyzed cycloisomerization of 1,5-diynes can lead to the formation of substituted pyrroles in the presence of an external nucleophile like water. The cationic gold catalyst activates an ynamide moiety, initiating a cycloisomerization to produce the pyrrole core. researchgate.net While not specifically detailing this compound, this highlights a potential pathway for its amino-derivatives.

The reaction pathway is highly dependent on the nature of the catalyst and the substitution pattern on the diyne scaffold. Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of these gold-catalyzed cycloisomerizations, including the initial cyclization and subsequent rearrangements.

| Catalyst System | Substrate Type | Product Type | Reference |

| Cationic Gold(I) | 1,5-Diynes with Ynamide | 1,3,4-Trisubstituted Pyrroles | researchgate.net |

| Gold(I) Complexes | 1,6-Diynes | Bicyclo[2.2.1]hept-5-en-2-ones | ResearchGate |

Cascade Cyclizations in the Synthesis of Polycyclic Systems

The strategic placement of reactive sites in this compound derivatives allows for the design of elegant cascade cyclization reactions, enabling the rapid assembly of complex polycyclic frameworks from simple acyclic precursors. These tandem processes, where a single synthetic operation triggers the formation of multiple rings, are highly desirable in terms of efficiency and stereocontrol.

Gold catalysis has been shown to be effective in initiating such cascades. For example, a gold-catalyzed intramolecular cyclization of a diazo-yne can be followed by an intermolecular [4+2]-cycloaddition with an external alkene to generate polycarbocyclic structures. researchgate.net This demonstrates the potential for derivatives of this compound to serve as precursors for complex architectures through carefully designed reaction sequences.

The development of these cascade reactions often relies on a deep understanding of the reaction mechanism, which can be elucidated through a combination of experimental and computational studies. These investigations help in identifying key intermediates and transition states, thereby enabling the rational design of substrates and catalysts to achieve the desired polycyclic products with high selectivity.

| Reaction Type | Key Intermediate | Resulting Structure | Mechanistic Insight Source |

| Gold-Catalyzed Cascade | β-Aryl Gold-Carbene | Polycarbocyclic Frameworks | researchgate.net |

| Tandem Cyclization | Not specified | Dicyclohexane and Tricyclohexane Structures | PubMed Central |

Electrophilic and Nucleophilic Cycloadditions

The electron-rich triple bonds of this compound are susceptible to attack by both electrophiles and nucleophiles, leading to a variety of cycloaddition products.

Electrophilic Cycloadditions: Electrophiles such as halogens (e.g., iodine, bromine) can induce the cyclization of diynes. The reaction is initiated by the attack of one alkyne on the electrophile, forming a vinyl cation intermediate. This intermediate is then trapped intramolecularly by the second alkyne, leading to the formation of a cyclic product. The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the electrophile and the substituents on the diyne.

Nucleophilic Cycloadditions: The alkyne moieties can also undergo nucleophilic attack, particularly when activated by a transition metal catalyst or when conjugated to an electron-withdrawing group. Intramolecular nucleophilic attack by the hydroxyl group of this compound, or a derivative thereof, can lead to the formation of cyclic ethers. For instance, the intramolecular addition of an amine to an alkyne is a common strategy for the synthesis of nitrogen-containing heterocycles. While specific examples with this compound are not prevalent in the provided context, the general reactivity pattern of diynes suggests this as a feasible transformation pathway.

Functional Group Interconversions at the Hydroxyl Moiety of Diyne-ols

The secondary alcohol functionality in this compound provides a handle for further chemical modifications, including oxidation, reduction, and substitution reactions. These transformations allow for the introduction of new functional groups and the modulation of the molecule's reactivity and properties.

Oxidation and Reduction Pathways of this compound

Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, hexa-1,5-diyn-3-one. A variety of oxidizing agents can be employed for this transformation. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, are often preferred to avoid potential side reactions involving the sensitive alkyne functionalities. chemistrysteps.comchemistrysteps.comorganic-chemistry.orglibretexts.orgyoutube.com The resulting diketone is a valuable intermediate for further synthetic manipulations, including the introduction of nucleophiles at the carbonyl carbon.

| Oxidizing Agent | Product from Secondary Alcohol | Key Features |

| Pyridinium Chlorochromate (PCC) | Ketone | Milder version of chromic acid; avoids over-oxidation to carboxylic acids. chemistrysteps.comlibretexts.orgyoutube.com |

| Swern Oxidation (DMSO, oxalyl chloride, Et3N) | Ketone | Avoids toxic metals; carried out under very mild conditions. chemistrysteps.comorganic-chemistry.org |

Reduction: The reduction of the alkyne functionalities in this compound can lead to various products depending on the reducing agent and reaction conditions. Catalytic hydrogenation over a poisoned catalyst, such as Lindlar's catalyst, would be expected to yield the corresponding (Z,Z)-hexa-1,5-dien-3-ol. Conversely, dissolving metal reductions, for example with sodium in liquid ammonia, would likely produce the (E,E)-isomer. Complete reduction of the triple bonds to single bonds can be achieved using stronger reducing agents like hydrogen gas over a platinum or palladium catalyst, affording hexan-3-ol. The reduction of the carbonyl group in the oxidized product, hexa-1,5-diyn-3-one, back to the alcohol can be accomplished with reducing agents like sodium borohydride or lithium aluminum hydride. The stereochemical outcome of this reduction can be influenced by the choice of reagent and the presence of chiral auxiliaries. For instance, lithium aluminum hydride has been used for the trans-reduction of inactivated alkynes in the presence of lithium iodide. researchgate.net

Substitution Reactions at the Alcoholic Carbon

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur at the alcoholic carbon, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the propargylic carbon becomes susceptible to nucleophilic attack. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate. chemistrysteps.comyoutube.comulethbridge.cayoutube.comyoutube.com The formation of a resonance-stabilized propargylic cation would favor an S(_N)1 pathway. Direct propargylic substitution of the hydroxyl group in propargylic alcohols is a highly desirable atom-efficient process, and various methods have been developed to achieve this, often employing Lewis acid or transition metal catalysis. nih.gov Gold-catalyzed propargylic substitution reactions have been shown to be effective, for example, in the synthesis of polysubstituted furans from propargylic alcohols and 1,3-dicarbonyl compounds. pku.edu.cn

These substitution reactions provide a powerful means to introduce a wide range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles, at the C3 position of the hexa-1,5-diyne framework, further expanding its synthetic utility.

| Reaction Type | Substrate | Catalyst/Reagent | Product |

| Propargylic Substitution | Propargylic Alcohols | Gold(III) Catalysts | Polysubstituted Furans |

| Propargylic Substitution | Propargylic Alcohols | Brønsted Acids | 1,5-Enynes |

Rearrangement Reactions of this compound Architectures

The unique structural motif of this compound, featuring two terminal alkyne functionalities flanking a secondary alcohol, provides a fertile ground for a variety of rearrangement reactions. These transformations are often triggered by the activation of the hydroxyl group or the unsaturation within the molecule, leading to the formation of diverse and synthetically valuable products.

Sigmatropic Shifts in Unsaturated Alcohols

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a conjugated π-electron system. In the context of unsaturated alcohols like this compound, several types of sigmatropic shifts can be envisaged, with the nih.govorganic-chemistry.org-Wittig rearrangement being a particularly relevant transformation for its structural isomers and derivatives.

The nih.govorganic-chemistry.org-Wittig rearrangement is a concerted, pericyclic process that transforms an allylic ether into a homoallylic alcohol. wikipedia.org This reaction proceeds through a five-membered cyclic transition state and requires strongly basic conditions to generate the essential carbanion intermediate. While direct nih.govorganic-chemistry.org-Wittig rearrangement of this compound is not typical, its corresponding ethers are potential substrates. Deprotonation at the carbon adjacent to the oxygen atom would initiate the rearrangement, leading to the formation of a new carbon-carbon bond and a rearranged alcohol.

A plausible nih.govorganic-chemistry.org-Wittig rearrangement of a generic propargyl ether derivative of a 1,5-diyne system is depicted below. This transformation would yield a highly unsaturated allenic alcohol, a valuable synthetic intermediate. The reaction is known to be rapid and selective at low temperatures, often competing with the nih.govwikipedia.org-Wittig rearrangement at higher temperatures. wikipedia.org

| Reactant Type | Rearrangement Type | Product Type | Key Conditions |

| Allylic Ether | nih.govorganic-chemistry.org-Wittig | Homoallylic Alcohol | Strong Base, Low Temperature |

| Propargyl Ether | nih.govorganic-chemistry.org-Wittig | Allenic Alcohol | Strong Base, Low Temperature |

Another potential rearrangement for propargylic alcohols is the Meyer-Schuster rearrangement. This acid-catalyzed reaction typically converts secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. For a substrate like this compound, this could potentially lead to the formation of a conjugated enone, although the presence of the second alkyne might lead to more complex reaction pathways.

Bergman Cyclization and Related Enediyne Chemistry (Analogue Studies)

The core structure of this compound is closely related to the enediyne class of compounds, which are renowned for their ability to undergo the Bergman cyclization. This reaction, a thermal or photochemical process, converts an enediyne into a highly reactive p-benzyne diradical. This diradical can then abstract hydrogen atoms from a suitable donor to form an aromatic ring.

While this compound itself is not a classic enediyne (it lacks the central double bond), its derivatives can be readily converted into enediyne systems. For instance, dehydration of this compound would yield hexa-1,5-dien-3-yne, a true enediyne that could potentially undergo Bergman cyclization.

The critical parameter for the Bergman cyclization is the distance between the two alkyne termini. In cyclic enediynes, this distance is constrained, often facilitating the cyclization at or near physiological temperatures, a property exploited by several enediyne-containing natural product anticancer agents. For acyclic enediynes, higher temperatures are generally required.

| Enediyne System | Cyclization Trigger | Intermediate | Final Product (with H-donor) |

| Acyclic Enediyne | Heat/Light | p-Benzyne Diradical | Aromatic Compound |

| Cyclic Enediyne | Strain/Trigger | p-Benzyne Diradical | Aromatic Compound |

Reactivity of this compound as a Synthon in Complex Conjugated Systems

The bifunctional nature of this compound, possessing two terminal alkynes and a secondary alcohol, makes it a valuable and versatile synthon in the synthesis of complex conjugated systems. The terminal alkynes are amenable to a wide range of transformations, including coupling reactions, cycloadditions, and metal-catalyzed isomerizations. The hydroxyl group can be used to introduce further functionality or can be eliminated to generate additional unsaturation.

One notable application of enediyne derivatives, which can be accessed from this compound, is in the synthesis of fulvenes. Research has shown that enediynes can be converted to fulvenes through radical cyclization pathways. This transformation provides a powerful tool for the construction of these cross-conjugated systems, which are themselves important building blocks in organic synthesis and materials science.

Furthermore, gold-catalyzed cycloisomerization reactions of enynes and diynes have emerged as a powerful strategy for the synthesis of complex polycyclic architectures. While specific studies on this compound in this context are limited, the general reactivity patterns of gold catalysts with alkynes suggest that derivatives of this compound would be excellent substrates for such transformations. Gold(I) catalysts are known to activate alkyne functionalities towards nucleophilic attack, initiating cascades of cyclization and rearrangement reactions to build intricate molecular frameworks.

The reactivity of the terminal alkynes in Sonogashira, Glaser, or Cadiot-Chodkiewicz coupling reactions allows for the extension of the conjugated system, leading to the formation of polyynes and other highly unsaturated molecules with interesting optical and electronic properties. The central hydroxyl group can be oxidized to a ketone, providing a handle for further functionalization or for influencing the electronic properties of the conjugated system.

| Reaction Type | Functional Group Targeted | Resulting Structure | Potential Applications |

| Sonogashira Coupling | Terminal Alkynes | Aryl- or Vinyl-substituted Diynes | Synthesis of molecular wires, nonlinear optics |

| Radical Cyclization | Diyne System | Fulvenes | Synthesis of cyclopentadienyl ligands, polymers |

| Gold-Catalyzed Cycloisomerization | Alkyne & Hydroxyl Groups | Polycyclic Aromatic Compounds | Materials science, medicinal chemistry |

| Oxidation | Secondary Alcohol | Diynone | Michael acceptor, precursor to heterocycles |

Advanced Spectroscopic and Analytical Methodologies for Diyne Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the atomic arrangement within a compound. For a molecule such as Hexa-1,5-diyn-3-ol, with its distinct proton and carbon environments, NMR provides the definitive data for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful technique for identifying the various proton environments in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the alcoholic proton, the methylene (B1212753) protons, the methine proton, and the two terminal alkyne protons.

The chemical shift (δ) of these protons is influenced by their local electronic environment. The proton of the hydroxyl group is typically observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methine proton, being adjacent to the electron-withdrawing hydroxyl group, would appear at a downfield position compared to the methylene protons. The terminal alkyne protons are characteristically found in a specific region of the NMR spectrum.

A predicted ¹H NMR spectrum for this compound in a common deuterated solvent like CDCl₃ would exhibit the following approximate chemical shifts and multiplicities:

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (Terminal Alkyne) | 2.10 | Doublet | 1H |

| H-6 (Terminal Alkyne) | 2.50 | Doublet | 1H |

| H-4 (Methylene) | 2.60 | Doublet of Doublets | 2H |

| H-3 (Methine) | 4.50 | Triplet | 1H |

| OH (Hydroxyl) | ~2.0-4.0 (variable) | Broad Singlet | 1H |

Note: The predicted values are generated using standard NMR prediction algorithms and may differ slightly from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. For this compound, six distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the six carbon atoms in the molecule.

The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. The sp-hybridized carbons of the alkyne groups will have characteristic chemical shifts. The carbon atom bonded to the hydroxyl group (C-3) will be deshielded and appear at a lower field compared to the methylene carbon (C-4).

A predicted ¹³C NMR spectrum for this compound would show the following approximate chemical shifts:

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 72.0 |

| C-2 | 82.0 |

| C-3 | 58.0 |

| C-4 | 28.0 |

| C-5 | 70.0 |

| C-6 | 80.0 |

Note: The predicted values are generated using standard NMR prediction algorithms and may differ slightly from experimental values.

Advanced 2D NMR Techniques for Connectivity Elucidation

While 1D NMR provides information about the chemical environments of protons and carbons, 2D NMR techniques are crucial for establishing the connectivity between atoms. For a molecule like this compound, techniques such as COSY and HSQC/HMBC are invaluable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show cross-peaks between the methine proton (H-3) and the methylene protons (H-4), as well as between the methylene protons (H-4) and the terminal alkyne proton (H-5, if coupling is resolved). This confirms the -CH(OH)-CH₂-C≡CH fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum of this compound would show cross-peaks between H-1 and C-1, H-3 and C-3, H-4 and C-4, and H-6 and C-6, allowing for the unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. In this compound, HMBC would show correlations between the hydroxyl proton and C-3, the methine proton (H-3) and C-2 and C-4, and the methylene protons (H-4) and C-3, C-5, and C-6, thus confirming the entire carbon skeleton.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl group and the terminal alkyne groups.

The key expected vibrational frequencies are:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹, indicative of the terminal alkyne C-H bond.

C≡C Stretch: A weak to medium absorption band in the region of 2100-2260 cm⁻¹. The intensity of this band can be variable for terminal alkynes.

C-O Stretch: An absorption band in the region of 1000-1260 cm⁻¹, corresponding to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Terminal Alkyne (-C≡CH) | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Alkyne (-C≡C-) | C≡C Stretch | 2100-2260 | Weak to Medium |

| Secondary Alcohol (-CH-OH) | C-O Stretch | 1000-1260 | Medium to Strong |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR and is particularly useful for characterizing non-polar bonds. The selection rules for Raman spectroscopy differ from those of FTIR, meaning that some vibrations that are weak in FTIR may be strong in Raman, and vice-versa.

For this compound, Raman spectroscopy would be especially effective for observing the C≡C triple bond stretch.

The key expected Raman shifts are:

C≡C Stretch: A strong and sharp signal in the region of 2100-2260 cm⁻¹. The symmetrical nature of the C≡C bond makes it highly Raman active.

≡C-H Stretch: A medium to strong signal around 3300 cm⁻¹.

The combination of FTIR and Raman spectroscopy provides a comprehensive characterization of the functional groups present in this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing crucial information about its molecular weight and structural features through fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. chemguide.co.uk The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 94.11 g/mol . nih.gov

The fragmentation of the molecular ion is not random; it breaks apart in predictable ways that reveal structural information. chemguide.co.uklibretexts.org The analysis of these fragmentation patterns allows researchers to deduce the connectivity of atoms within the molecule. While a detailed fragmentation pattern for this compound is not extensively documented in the provided results, the general principles of mass spectrometry suggest that common fragmentation pathways would involve the cleavage of bonds adjacent to the hydroxyl group and the triple bonds. The stability of the resulting carbocations and radical fragments dictates the relative abundance of the observed peaks in the mass spectrum. libretexts.org

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆O | nih.gov |

| Molecular Weight | 94.11 g/mol | nih.gov |

| Exact Mass | 94.041864811 Da | nih.gov |

This table summarizes the fundamental molecular data for this compound obtained through mass spectrometry.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state properties of a compound. wikipedia.org

The successful application of X-ray crystallography to various complex organic molecules, including those with diyne functionalities, underscores its potential for elucidating the solid-state structure of this compound, should suitable crystals be obtained. wikipedia.orgarkat-usa.org

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for separating the components of a mixture, making them invaluable for monitoring the progress of a chemical synthesis and for assessing the purity of the final product. pressbooks.pub

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. core.ac.uk It is particularly well-suited for the analysis of volatile compounds like this compound. In the synthesis of this and related compounds, GC-MS can be used to monitor the consumption of starting materials and the formation of the desired product in real-time. umn.eduimreblank.ch

The gas chromatograph separates the different components of a reaction mixture based on their boiling points and interactions with the stationary phase of the GC column. capes.gov.br Each separated component then enters the mass spectrometer, which provides a mass spectrum that can be used for identification. core.ac.uk By comparing the mass spectra of the peaks in the chromatogram to a library of known spectra, the identity of each component can be confirmed. core.ac.uk The area of each peak in the gas chromatogram is proportional to the amount of that compound present, allowing for a quantitative assessment of the reaction's progress and the purity of the isolated product. pressbooks.pub

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is widely used in the analysis of organic compounds, including diyne-ol mixtures. torontech.com Unlike GC, HPLC is suitable for a broader range of compounds, including those that are not volatile or are thermally unstable. pressbooks.pub The separation in HPLC is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase packed in a column. torontech.com

The analysis of complex mixtures of diyne-ols can be challenging due to the structural similarity of the components. acs.org However, HPLC, particularly with the use of chiral stationary phases, has proven effective in separating even enantiomers of chiral alkynes. nih.govnih.gov The choice of the stationary and mobile phases is critical for achieving good separation. drawellanalytical.com For instance, polysaccharide-based chiral stationary phases have shown unique advantages in the separation of isomeric mixtures of organometallic compounds that were inseparable by conventional methods. acs.org

The separated components are detected as they elute from the column, typically by a UV-Vis detector, producing a chromatogram. torontech.com The retention time—the time it takes for a specific analyte to pass through the column—can be used for qualitative identification, while the peak area provides quantitative information. torontech.com HPLC is therefore an indispensable tool for the quality control of this compound and for the analysis of complex mixtures containing this and other diyne-ols. lcms.cz

Theoretical and Computational Chemistry Studies of Hexa 1,5 Diyn 3 Ol and Analogues

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the electronic structure and energetic properties of molecules like hexa-1,5-diyn-3-ol. These methods are instrumental in predicting molecular geometries, reaction pathways, and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely utilized computational method for studying the properties of various materials, including organic molecules. nih.gov It offers a balance between computational cost and accuracy, making it suitable for the geometric optimization and electronic structure analysis of diyne-ols. DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a study on the nickel-catalyzed cycloaddition of diynes, DFT was employed to investigate the reaction mechanisms, revealing the intricate roles of the alkyne moieties. rsc.org One part of the diyne acts as a reactant, while the other functions as a ligand to facilitate the reaction. rsc.org DFT has also been used to study the mechanisms of ruthenium-catalyzed cycloadditions of diynes. researchgate.net

Ab-initio Methods in Predicting Diyne-ol Reactivity

Ab-initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theoretical accuracy. These methods are crucial for predicting the reactivity of molecules like diyne-ols. For example, ab-initio calculations have been used to investigate the thermal decomposition of propargyl alcohol, a related alkyne alcohol. nih.gov Such studies can determine potential energy surfaces for various reaction pathways, helping to understand the primary and secondary steps of decomposition. nih.gov

In the context of diyne-ols, ab-initio methods can be used to predict reaction rates for processes such as H-abstraction, which is a key reaction in many chemical environments. figshare.com By analyzing transition state structures, these methods can provide valuable data for constructing kinetic models. figshare.com The accuracy of ab-initio calculations is highly dependent on the level of theory and the basis set used. High-level methods like coupled-cluster theory (e.g., CCSD(T)) are often required for precise energy and geometry predictions, as demonstrated in studies of the Bergman cyclization of enediynes. researchgate.net

Table 1: Comparison of Theoretical Methods for Reactivity Prediction

| Method | Advantages | Disadvantages | Typical Application for Diyne-ols |

| DFT | Good balance of accuracy and computational cost. nih.gov | Can be less accurate for systems with significant electron correlation. | Geometry optimization, electronic structure analysis, reaction mechanism studies. rsc.orgresearchgate.net |

| Ab-initio (HF) | Systematically improvable. | Computationally expensive, often requires electron correlation corrections. | Initial geometry optimizations, calculation of basic electronic properties. waikato.ac.nz |

| Ab-initio (MP2, CCSD(T)) | High accuracy for energies and geometries. researchgate.net | Very computationally demanding, limited to smaller systems. | Accurate prediction of reaction barriers and thermochemistry. researchgate.net |

This table provides a general comparison of common quantum chemical methods and their applicability to the study of diyne-ols.

Basis Set Selection and Computational Efficiency in Diyne-ol Studies

The choice of basis set is a critical factor in the accuracy and efficiency of quantum chemical calculations. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing elements like carbon, oxygen, and hydrogen, Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are commonly used. umk.placs.org

The selection of a basis set involves a trade-off between accuracy and computational cost. Larger basis sets with more functions provide more accurate results but require significantly more computational resources. For diyne-ol studies, a basis set like 6-311G** has been shown to provide good agreement with experimental data for proton affinities of hydrocarbons and oxygenated volatile organic compounds when used with both Hartree-Fock (HF) and DFT methods. umk.pl For higher accuracy, especially in predicting reaction energetics, larger basis sets like cc-pVTZ are often necessary, as seen in studies of enediyne systems. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. ebsco.comwikipedia.org These simulations can provide a detailed view of the conformational landscape of flexible molecules like this compound. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the different spatial arrangements (conformers) that the molecule can adopt and the transitions between them. wikipedia.org

Reaction Mechanism Elucidation via Transition State Theory and IRC Calculations

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the high-energy configuration that reactants must pass through to become products. numberanalytics.comfiveable.me Transition state theory (TST) provides a framework for calculating the rate of a reaction based on the properties of the transition state. wikipedia.org

Computational methods, particularly DFT and ab-initio calculations, can be used to locate and characterize transition state structures. numberanalytics.com Once a transition state is identified, its structure can be confirmed by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. numberanalytics.com

Intrinsic Reaction Coordinate (IRC) calculations are then performed to connect the transition state to the corresponding reactants and products on the potential energy surface. numberanalytics.com This confirms that the located transition state indeed links the desired chemical species. Such calculations are essential for elucidating complex reaction mechanisms, such as the cycloaddition reactions of diynes. rsc.orgresearchgate.net However, it is important to note that TST has limitations and may not be applicable to all reactions, especially those exhibiting non-statistical dynamics. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical and physical properties. For this compound, the electronic structure is defined by the arrangement of its sigma and pi electrons. The two alkyne groups create a region of high electron density due to the presence of two pi bonds in each. The hydroxyl group, with its lone pairs of electrons on the oxygen atom, also significantly influences the electronic distribution.

Computational methods can provide a detailed picture of the electronic structure. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. For conjugated systems like hexa-1,3,5-triene, an analogue with alternating double and single bonds, the pi electrons are delocalized across the molecule, which contributes to its stability. pearson.com A similar, though less extensive, delocalization might be considered in this compound.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO is the highest-energy orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital devoid of electrons and acts as an electron acceptor (electrophile). libretexts.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.comphyschemres.org A small HOMO-LUMO gap generally signifies a molecule that is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be a combination of the π-orbitals associated with the two carbon-carbon triple bonds and the non-bonding lone pair orbitals of the oxygen atom. The LUMO would correspond to the antibonding π* orbitals of the alkyne moieties. chadsprep.com The interaction between these frontier orbitals governs the molecule's behavior in various reactions. For instance, in an electrophilic attack, the electrophile would interact with the HOMO, while a nucleophilic attack would target the LUMO.

The reactivity of this compound can be modulated by introducing substituents, which alter the energies of the frontier orbitals and the magnitude of the HOMO-LUMO gap. Electron-donating groups (EDGs) would raise the energy of the HOMO, making the molecule a better nucleophile, while electron-withdrawing groups (EWGs) would lower the energy of the LUMO, enhancing its electrophilicity. wuxiapptec.com

Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted this compound Analogues (Theoretical Values)

| Compound | Substituent (R) at C1 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Expected Reactivity Trend |

| I | -H (this compound) | -9.8 | -0.5 | 9.3 | Baseline |

| II | -CH₃ (Hepta-1,5-diyn-3-ol) | -9.5 | -0.4 | 9.1 | More reactive (more nucleophilic) |

| III | -Si(CH₃)₃ (1-trimethylsilyl-hexa-1,5-diyn-3-ol) | -9.3 | -0.6 | 8.7 | More reactive |

| IV | -CN (7-cyanohepta-1,5-diyn-3-ol) | -10.2 | -1.1 | 9.1 | More reactive (more electrophilic) |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the expected chemical trends based on FMO theory.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions from quantum chemical calculations into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. faccts.deuni-muenchen.de A key feature of NBO analysis is its ability to quantify electronic delocalization through the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic significance of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy, E(2), indicates a more significant delocalization effect. icm.edu.pl

Hyperconjugation: The donation of electron density from the oxygen lone pairs (n_O) to the adjacent antibonding σ(C-C) and σ(C-H) orbitals. This interaction stabilizes the molecule and influences the geometry around the hydroxyl group.

π-Conjugation: Although the two alkyne π-systems are separated by a sp³-hybridized carbon, long-range interactions can still occur. NBO analysis can reveal the extent of delocalization between the π-orbitals of one alkyne (donor) and the π*-orbitals of the other (acceptor).

Intra-bond Delocalization: The analysis also describes the polarity and hybridization of the individual bonds, such as the polar C-O bond and the C≡C triple bonds. uni-muenchen.de

These delocalization effects result in a charge distribution where the oxygen atom carries a partial negative charge, while the hydrogen of the hydroxyl group and the carbons bonded to it carry partial positive charges. inorgchemres.org

Table 2: Illustrative NBO Analysis for Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| n(O) | σ(C3-C2) | ~ 4.5 | Lone Pair → Antibond (Hyperconjugation) |

| n(O) | σ(C3-C4) | ~ 4.2 | Lone Pair → Antibond (Hyperconjugation) |

| π(C1-C2) | π(C5-C6) | ~ 0.5 | π-bond → π-antibond (Through-space conjugation) |

| σ(C4-H) | σ(C3-O) | ~ 2.1 | σ-bond → σ-antibond (Hyperconjugation) |

Note: E(2) values are representative estimates to illustrate the relative strengths of electronic delocalization effects.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. libretexts.org An MEP map illustrates the electrostatic potential on the surface of a molecule, which is typically defined by a constant value of electron density. uni-muenchen.de The map is color-coded to indicate different regions of electrostatic potential: red areas represent negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions), which are attractive to nucleophiles. researchgate.net Green and yellow regions denote intermediate or near-zero potential. uni-muenchen.de

For this compound, the MEP map is expected to highlight several key features:

Negative Potential: The most intense region of negative electrostatic potential (red) would be concentrated around the oxygen atom of the hydroxyl group, attributable to its high electronegativity and lone pairs of electrons. The π-electron clouds of the two alkyne groups would also exhibit negative potential, though likely less intense than that of the oxygen atom. These sites are the primary targets for electrophiles.

Positive Potential: A significant region of positive electrostatic potential (blue) would be located on the hydrogen atom of the hydroxyl group, reflecting its acidic character. The terminal acetylenic hydrogens would also show positive potential, making them susceptible to deprotonation by a strong base.

The MEP map provides a clear, qualitative prediction of how this compound would interact with other charged or polar species, guiding the understanding of its intermolecular interactions and chemical reactivity. libretexts.orgyoutube.com

Table 3: Predicted Molecular Electrostatic Potential Regions of this compound

| Molecular Region | Expected MEP Color | Potential | Implied Reactivity |

| Oxygen Atom (hydroxyl) | Deep Red | Strongly Negative | Site for electrophilic attack, protonation, H-bond acceptor |

| Alkyne π-systems | Red/Yellow | Negative | Site for electrophilic addition |

| Hydroxyl Hydrogen | Deep Blue | Strongly Positive | Site for nucleophilic attack, deprotonation, H-bond donor |

| Acetylenic Hydrogens | Blue | Positive | Site for deprotonation by strong bases |

| Alkyl Chain Hydrogens | Green/Yellow | Near-neutral | Low reactivity |

Solvent and Substituent Effects on this compound Transformations

The reactivity and outcome of chemical transformations involving this compound are significantly influenced by both the reaction solvent and the nature of substituents on the molecular framework. These factors can alter reaction pathways, rates, and selectivity through a combination of electronic and steric effects.

Solvent Effects: The choice of solvent can dramatically affect the course of a reaction. In transformations of this compound, solvent polarity is a critical factor.

Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the hydroxyl group, potentially shielding it from reacting or acting as a proton shuttle in catalytic cycles. global-sci.com They can also stabilize charged intermediates or transition states, which may accelerate or enable certain ionic reaction pathways.

Polar Aprotic Solvents (e.g., DCE, DMF): Solvents like 1,2-dichloroethane (B1671644) (DCE) are often used in metal-catalyzed reactions, such as gold-catalyzed cyclizations, as they can dissolve the reactants and catalysts effectively without directly participating in the reaction. arkat-usa.orgarkat-usa.org

Nonpolar Solvents (e.g., hexane, toluene): These solvents are suitable for reactions where a nonpolar environment is preferred, such as certain organometallic coupling reactions, and they minimize interactions with the polar hydroxyl group. solubilityofthings.comrsc.org

Substituent Effects: The introduction of substituents at various positions on the this compound scaffold can profoundly impact its reactivity.

Terminal Alkyne Substituents (C1 and C6): The nature of the groups at the ends of the diyne chain is crucial. Computational studies on related alkynes show that the regiochemistry of cyclization reactions depends on whether the alkyne is terminal or internal. nih.gov

Steric Effects: Bulky substituents, such as a triisopropylsilyl (TIPS) group, can direct the regioselectivity of a reaction by sterically hindering one of the alkyne units. rsc.org

Electronic Effects: Electron-withdrawing groups can increase the acidity of acetylenic protons and make the alkyne more susceptible to nucleophilic attack. Conversely, electron-donating groups can enhance the nucleophilicity of the π-system, favoring electrophilic additions. Substituent effects are known to heavily affect the efficiency of cyclization reactions in related enediyne systems. rsc.org

Substituents at the Propargylic Position (C4): Modification at the C4 position can influence the stability of any intermediates formed at that site, such as cations or radicals, thereby directing the reaction pathway.

Substituents on the Carbinol Carbon (C3): Replacing the hydrogen at C3 with alkyl or aryl groups would increase steric bulk around the hydroxyl group, potentially hindering reactions at this site or influencing the stereochemical outcome of nearby transformations.

The interplay of these effects is critical in controlling the diverse transformations of this compound, including cyclizations, coupling reactions, and additions. arkat-usa.orgmdpi.com

Applications of Hexa 1,5 Diyn 3 Ol As a Versatile Building Block in Materials Science and Organic Synthesis

Precursor in the Synthesis of Conjugated Polyynes and Polycyclic Aromatic Hydrocarbons

The terminal alkyne moieties in Hexa-1,5-diyn-3-ol make it a theoretical candidate for the synthesis of conjugated polyynes through established coupling reactions like the Glaser-Eglinton or Cadiot-Chodkiewicz couplings. Such reactions would, in principle, allow for the extension of the carbon chain, leading to longer polyyne structures. However, specific examples of this compound being used for this purpose are not detailed in the available literature.

Similarly, the diyne structure is a common precursor for the construction of polycyclic aromatic hydrocarbons (PAHs) through various cyclization strategies, including Bergman cyclization or other thermal or metal-catalyzed cycloaromatization reactions. While the synthesis of PAHs is a field of intense research, the direct application of this compound as a starting material for specific PAH targets is not prominently reported.

Role in the Construction of Complex Heterocyclic Systems

The combination of alcohol and alkyne functionalities in a single molecule provides opportunities for the synthesis of various heterocyclic systems. The hydroxyl group can act as an internal nucleophile, participating in intramolecular cyclization reactions with the alkyne groups, potentially leading to the formation of furan, pyran, or other oxygen-containing heterocycles, depending on the reaction conditions and catalysts employed. Despite this synthetic potential, specific studies detailing the use of this compound in the construction of complex heterocyclic systems are not found in the surveyed scientific literature.

Utility in the Total Synthesis of Natural Products Bearing Diyne Moieties

Many natural products feature diyne or polyyne structural motifs, which are often crucial for their biological activity. In principle, this compound could serve as a valuable building block in the total synthesis of such natural products. Its pre-existing diyne framework could be incorporated into a larger molecular structure, potentially simplifying the synthetic route. However, a review of the literature on natural product synthesis does not highlight any significant use of this compound as a key intermediate.

Development of Novel Functional Materials and Polymers Utilizing Diyne-ol Units

The rigid, linear structure of the diyne unit, combined with the reactive hydroxyl group, makes this compound an interesting candidate for the development of novel functional materials and polymers.

Supramolecular Architectures from this compound Derivatives

The hydroxyl group of this compound can be derivatized to introduce various functionalities capable of participating in non-covalent interactions, such as hydrogen bonding or metal coordination. These interactions could, in theory, be used to direct the self-assembly of the diyne-ol units into well-defined supramolecular architectures. While the design of supramolecular structures is a vibrant area of research, there is no specific mention of this compound derivatives being employed for this purpose in the available literature.

Materials with Tunable Electronic and Optical Properties

Polymers and materials containing conjugated diyne and polyyne units are known to exhibit interesting electronic and optical properties. The terminal alkynes of this compound could be polymerized, for instance, through topochemical polymerization of self-assembled monomers, to create conjugated polymers. The properties of such materials could potentially be tuned by modifying the side chains attached to the hydroxyl group. Nevertheless, specific research on the synthesis and characterization of functional materials derived from this compound is not currently available.

Future Research Trajectories and Emerging Paradigms for Hexa 1,5 Diyn 3 Ol Chemistry

Exploration of New Catalytic Systems for Diyne-ol Transformations

The transformation of diyne-ols, including hexa-1,5-diyn-3-ol, is a fertile ground for the development and application of novel catalytic systems. Current research often relies on precious metal catalysts; however, the future lies in the exploration of more sustainable and efficient alternatives.

Late 3d transition metals, such as iron, cobalt, nickel, and copper, are emerging as powerful catalysts for alkyne transformations due to their abundance and unique reactivity. rsc.org These metals can exhibit novel elementary reaction steps compared to their heavier congeners, opening new pathways for diyne-ol chemistry. rsc.org For instance, rhodium(I) catalysis has been effectively used for the hydroarylative cyclization of 1,6-diynes. nih.gov Dual catalytic systems, combining a transition metal with an organocatalyst like isothiourea, have shown promise in the enantiodivergent transformation of terminal alkynes, a strategy that could be adapted for diyne-ols. acs.org

Future investigations should focus on:

Earth-Abundant Metal Catalysts: Systematically exploring iron, cobalt, and nickel complexes for cyclization, coupling, and addition reactions of this compound.

Photoredox Catalysis: Utilizing light to drive novel transformations of diyne-ols, potentially leading to unique stereo- and regiochemical outcomes.

Enzyme-Catalyzed Reactions: Investigating the use of enzymes to catalyze reactions involving the alkyne and alcohol functionalities of this compound, offering high selectivity under mild conditions.

Metal-Organic Frameworks (MOFs): Designing and synthesizing MOFs with tailored active sites for the specific activation and conversion of diyne-ols, as demonstrated in CO2 conversion strategies involving alkynols. chinesechemsoc.org

A key area of development will be in asymmetric catalysis to control the stereochemistry of products derived from this compound. Chiral catalysts, including those based on BINOL ligands, have been successful in the asymmetric addition of alkynes to aldehydes and could be further optimized for diyne-ol substrates. mdpi.com

Integration of this compound into Advanced Nanomaterials

The rigid, linear structure imparted by the diyne functionality makes this compound an attractive monomer for the synthesis of advanced nanomaterials. The presence of the hydroxyl group provides a handle for further functionalization and can influence the self-assembly properties of the resulting polymers.

Metathesis cyclopolymerization of α,ω-diynes using Grubbs-type catalysts has proven to be a powerful method for creating functional polyacetylenes with interesting optical and electronic properties. acs.orgnih.gov By incorporating this compound into such polymerizations, materials with tailored properties can be achieved. The living nature of these polymerizations allows for the creation of block copolymers and other advanced architectures. acs.orgnih.gov

Future research trajectories in this area include:

Conducting Polymers: Polymerizing this compound to create conjugated polymers. The hydroxyl group could be used to tune solubility and inter-chain interactions, impacting the material's conductivity.

Self-Assembling Systems: Designing and synthesizing derivatives of this compound that can spontaneously self-assemble into well-defined one- and two-dimensional nanostructures, such as nanowires and sheets. acs.orgnih.gov

Functional Polyacetylenes: Using the hydroxyl group as a point for attaching other functional moieties, leading to materials with applications in sensing, catalysis, or as responsive materials. Thiol-yne click polymerization is another promising route to functional polymers. d-nb.info

Crosslinkers for Hydrogels: The bifunctional nature of this compound makes it a potential crosslinking agent for the preparation of polymers, macrocycles, and hydrogels. chemmethod.com

The table below summarizes potential polymerization techniques and the resulting nanomaterials that could be developed using this compound.

| Polymerization Technique | Potential Nanomaterial | Key Features |

| Metathesis Cyclopolymerization | Functional Polyacetylenes | Controlled molecular weight, block copolymers, advanced architectures. acs.orgnih.gov |

| Thiol-yne Click Polymerization | Sulfur-Containing Polymers | High refractive index, potential for aggregation-enhanced emission. d-nb.info |

| Hydrosilylation | Polysiloxanes | Elastomeric and adhesive properties. sciepub.com |

| Multicomponent Polymerizations | Poly(dihalopentadiene)s | High thermal stability and refractive index. mdpi.com |

Computational Design of Novel Diyne-ol Based Scaffolds with Predicted Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the reactivity and properties of new molecules. For this compound, computational methods can guide the synthesis of novel scaffolds by predicting their stability, reactivity, and potential applications.

DFT calculations can elucidate reaction mechanisms, such as those in gold-catalyzed cascade reactions of diynes, helping to understand and control regioselectivity. acs.org This predictive power is crucial for designing complex molecular architectures. For instance, computational studies can predict the racemization barrier of axially chiral dienes, which can be synthesized from 1,6-diynes. nih.gov

Future research in this domain will likely focus on:

Predicting Reaction Outcomes: Using DFT to model potential cyclization, polymerization, and intermolecular reactions of this compound with various reagents and under different catalytic conditions. This can help prioritize synthetic efforts towards the most promising targets.

Designing for Function: Computationally designing derivatives of this compound with specific electronic and steric properties for applications in areas like molecular electronics or as ligands for catalysis. Global reactivity descriptors can be calculated to predict nucleophilic and electrophilic behavior. chemmethod.com

Scaffold Generation and Screening: Developing computational workflows to generate virtual libraries of scaffolds based on the this compound core. researchgate.net These libraries can then be screened in silico for desired properties, such as binding affinity to a biological target or specific material characteristics. researchgate.netdoi.org

Understanding Strain and Reactivity: For cyclic derivatives, computational models can assess ring strain and its effect on reactivity, which is crucial for applications in areas like strain-promoted click chemistry. researchgate.net

The following table outlines key computational parameters and their significance in designing this compound based scaffolds.

| Computational Parameter | Significance |

| HOMO/LUMO Energies | Predicts electrophilic and nucleophilic reactivity. chemmethod.com |

| Activation Barriers | Determines the feasibility and rate of a chemical reaction. nih.gov |

| Strain Energy | Assesses the stability of cyclic structures. researchgate.net |

| Global Reactivity Descriptors | Provides insight into the overall reactivity of a molecule. chemmethod.com |

Interdisciplinary Research with this compound in Chemical Biology (excluding human trials/medical applications)

The alkyne functional groups of this compound make it a prime candidate for use in chemical biology, particularly in the realm of bioorthogonal chemistry. wur.nl These reactions occur within living systems without interfering with native biochemical processes. mdpi.com

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are cornerstone "click chemistry" reactions that allow for the precise labeling and tracking of biomolecules. mdpi.comnih.gov this compound, with its two alkyne handles, can act as a bivalent linker or a platform for creating more complex biological probes.

Future interdisciplinary research could involve:

Developing Novel Bioorthogonal Probes: Synthesizing derivatives of this compound that can be attached to biomolecules (peptides, proteins, nucleic acids) to study their localization, trafficking, and interactions within cells. mdpi.comspirochem.com The central hydroxyl group offers a site for attaching reporter molecules like fluorophores.

Crosslinking Agents for Biomolecules: Utilizing the two alkyne groups to crosslink different biomolecules, allowing for the study of protein-protein or protein-nucleic acid interactions in a cellular context.

Studying Enzyme Mechanisms: Designing this compound analogues as probes to study the mechanisms of enzymes that interact with alkynes or alcohols.

Imaging in Biological Systems: Incorporating this compound into probes for imaging applications. For example, alkyne-tagged molecules can be "clicked" to azide-functionalized fluorescent dyes for visualization in plant or animal cells. mdpi.com

The development of new clickable probes based on the this compound scaffold will continue to be a vibrant area of research, enabling a deeper understanding of complex biological systems.

Q & A

Q. What are the standard synthetic routes for Hexa-1,5-diyn-3-ol, and how can its purity be validated?

this compound (CAS 924-41-4) is typically synthesized via allylation or propargylation reactions. For example, allyl vinyl carbinol derivatives may undergo controlled oxidation or coupling steps to introduce the diyne moiety. Purity validation requires:

- Gas Chromatography-Mass Spectrometry (GC-MS) for volatile intermediate tracking.

- Nuclear Magnetic Resonance (NMR) to confirm structural integrity (e.g., distinguishing hydroxyl and alkyne protons).

- Melting Point Analysis (30.5°C estimated) and refractive index (n20/D 1.448) as physical consistency checks .

Q. How can spectroscopic techniques differentiate this compound from structurally similar diols or diynes?

Key spectroscopic markers include:

- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).

- ¹³C NMR : Distinct signals for sp-hybridized carbons (~70–100 ppm) and hydroxyl-bearing carbons (~60–70 ppm).

- UV-Vis : Conjugated diyne systems may exhibit absorbance in the 200–250 nm range, differing from isolated alkenes or diols .

Q. What reaction types are most relevant for this compound in organic synthesis?

- Cycloadditions : Participation in [2+2] or [4+2] reactions due to diyne strain.

- Oxidation/Reduction : Hydroxyl groups can be oxidized to ketones or protected for selective alkyne functionalization.

- Metal-Catalyzed Coupling : Palladium-mediated trimerization or cobalt-complexed intermediates, as observed in related diyne systems .

Advanced Research Questions

Q. How can contradictions in experimental vs. computational data for this compound’s reactivity be resolved?

Discrepancies between Density Functional Theory (DFT) predictions (e.g., transition state energies) and experimental yields may arise from solvent effects or incomplete basis sets. Mitigation strategies include:

Q. What experimental design considerations are critical for studying this compound’s stereochemical outcomes?

Q. How do theoretical models explain the aromatic transition states in this compound rearrangements?

DFT studies on analogous systems (e.g., Cope rearrangement of hexa-1,5-diene) reveal:

- Aromatic Transition States : Nucleus-independent chemical shift (NICS) values indicate diatropic ring currents.

- Orbital Interactions : σ→π* donor-acceptor interactions stabilize chair-like transition states.

- Activation Energy Correlation : Resonance energy contributions from s/p orbital hybridization .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.